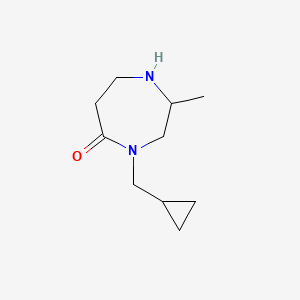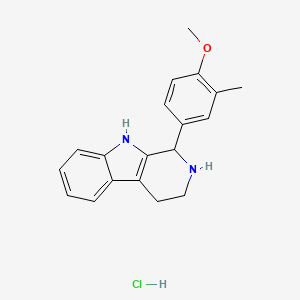![molecular formula C13H17Cl2N5S B1487477 Clorhidrato de 5-{[(4-clorofenil)metil]sulfanil}-1-(pirrolidin-2-ilmetil)-1H-1,2,3,4-tetrazol CAS No. 1209836-44-1](/img/structure/B1487477.png)
Clorhidrato de 5-{[(4-clorofenil)metil]sulfanil}-1-(pirrolidin-2-ilmetil)-1H-1,2,3,4-tetrazol
Descripción general
Descripción
5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2N5S and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
El compuesto ha mostrado potencial en la investigación antiviral, particularmente en el desarrollo de tratamientos contra virus vegetales. Se han sintetizado y probado derivados de este compuesto para determinar su eficacia en la inhibición del virus del mosaico del tabaco (TMV), un patógeno significativo que afecta a los cultivos de tabaco .
Propiedades antibacterianas y antifúngicas
La investigación indica que la parte tetrazol, presente en el compuesto, a menudo exhibe actividades antibacterianas y antifúngicas. Esto sugiere que el compuesto podría usarse en la síntesis de nuevos fármacos dirigidos a cepas resistentes de bacterias y hongos .
Aplicaciones antiinflamatorias
Los derivados del indol relacionados con el compuesto se han evaluado por su actividad inhibitoria de la COX. Han mostrado una unión selectiva con el receptor COX-2, lo que indica un posible uso en el desarrollo de medicamentos antiinflamatorios .
Bioingeniería agrícola
Los derivados del compuesto se han explorado por sus propiedades herbicidas, ofreciendo un nuevo enfoque para el control de malezas en la agricultura. Esto podría conducir al desarrollo de herbicidas más ecológicos .
Síntesis química
El compuesto sirve como bloque de construcción en la síntesis química, especialmente en la creación de derivados de sulfonamida. Estos derivados son cruciales en varios campos, incluida la química medicinal y el desarrollo de pesticidas .
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-(pyrrolidin-2-ylmethyl)tetrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5S.ClH/c14-11-5-3-10(4-6-11)9-20-13-16-17-18-19(13)8-12-2-1-7-15-12;/h3-6,12,15H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHYPWLEEJJZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=NN=N2)SCC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209836-44-1 | |
| Record name | 5-{[(4-chlorophenyl)methyl]sulfanyl}-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)

![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine](/img/structure/B1487404.png)
![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)


![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)

![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)
![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)
